molecular formula C7H13IO2 B2716026 6-(Iodomethyl)-2,2-dimethyl-1,4-dioxane CAS No. 1269755-05-6

6-(Iodomethyl)-2,2-dimethyl-1,4-dioxane

Cat. No. B2716026
CAS RN: 1269755-05-6
M. Wt: 256.083
InChI Key: KQSFPOUNRPPJCA-UHFFFAOYSA-N
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Description

The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number. It may also include information about its appearance and state (solid, liquid, gas) at room temperature .


Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This could involve multiple steps, each with different reactants and conditions .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are often used .


Chemical Reactions Analysis

This involves studying the reactions the compound can undergo. This can include reactions with other compounds under various conditions, and studying the products of these reactions .


Physical And Chemical Properties Analysis

This involves measuring properties such as melting point, boiling point, solubility, spectral properties, and reactivity. These properties can often be found in chemical databases .

Scientific Research Applications

Enantioselective Synthesis

6-(Iodomethyl)-2,2-dimethyl-1,4-dioxane has been utilized in the enantioselective synthesis of homo-N-nucleosides, featuring a 1,4-dioxane sugar analog. This process involved preparing a dioxane homo-sugar analog from dimethyl tartrate and further elaborating it into homo-N-nucleoside analogs through reactions with uracil and adenine (Yu & Carlsen, 2008).

Syntheses and Conformation Studies

Studies on cyclic ethers, including 6-(Iodomethyl)-2,2-dimethyl-1,4-dioxane, have focused on the synthesis and conformational analysis of isomers. This research involved the cyclization reaction of butadiol with mercuric oxide and iodine, leading to various isomers of 1,4-dioxane, which were then analyzed using NMR spectrometry (Sumi & Kametani, 1973).

Photochromism Studies

Research has also been conducted on the photochromism of compounds in water-dioxane solutions, with a focus on the behavior of specific dioxane derivatives under different conditions (Namba & Suzuki, 1975).

Halogen-Bonded Dimeric Capsules

A study demonstrated the formation of a halogen-bonded dimeric resorcinarene capsule, involving iodine and a macrocyclic molecule containing 1,4-dioxane. This research highlighted the potential of 1,4-dioxane derivatives in constructing large molecular capsules through halogen bonding (Beyeh, Pan, & Rissanen, 2015).

Synthesis of Pharmaceutical Intermediates

The compound has been used in the synthesis of key intermediates for pharmaceuticals like atorvastatin. This involves various steps including iodolactonization and conversion to specific dioxane-based intermediates (Rádl, Stach, & Hájíček, 2002).

Crystal Structure Analysis

Studies on the crystal structure of 1,3-dioxane derivatives have been conducted, providing insights into the molecular conformations and interactions within these compounds (Li, Ding, Wei, & Ding, 2009).

Antibacterial Activity Research

Research into the antibacterial activity of dimethoxane, a related dioxane compound, has been carried out, highlighting its potential in pharmaceutical applications (Woolfson, 1977).

Mechanism of Action

The mechanism of action is particularly relevant for compounds used as drugs or catalysts. It describes how the compound interacts with other molecules at the atomic or subatomic level to produce a certain effect .

Safety and Hazards

Safety and hazard information is crucial for handling and storing the compound. This can include toxicity data, flammability, environmental impact, and precautions for safe handling and storage .

Future Directions

Future directions could involve potential applications of the compound, or areas of research that could be explored. This could be based on the compound’s properties, or how it compares to similar compounds .

properties

IUPAC Name

6-(iodomethyl)-2,2-dimethyl-1,4-dioxane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13IO2/c1-7(2)5-9-4-6(3-8)10-7/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQSFPOUNRPPJCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COCC(O1)CI)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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